molecular formula C25H24N2O6 B2738408 ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 898417-48-6

ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No.: B2738408
CAS No.: 898417-48-6
M. Wt: 448.475
InChI Key: OROTXMBYYXJCOG-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure can be detected by means of X-ray diffraction .


Physical and Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Novel Synthesis Methods

Research demonstrates innovative approaches to synthesizing quinoline derivatives, pyrazoline and pyrazole derivatives, including methods that involve condensation and reactions with various compounds to afford different substituted molecules. These synthesis methods are crucial for developing pharmaceuticals and materials science applications (Fahmy et al., 1984) (S. Y. Hassan, 2013).

Antimicrobial Activities

Several studies have synthesized compounds related to ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate and evaluated their antimicrobial activities. These compounds have shown significant antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and the yeast-like fungus C. albicans (A. Mir & V. Mulwad, 2009).

Liquid Crystal Properties

Research into chiral, sulfur-containing heteroarotinoids, including ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate, has uncovered liquid crystal properties. These findings suggest potential applications in display technologies and materials science (G. M. Weerasekare et al., 2003).

Green Chemistry Approaches

Efforts to synthesize pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines through green, solvent-free methods further highlight the environmental considerations in chemical synthesis processes. These approaches aim to reduce solvent use and promote safer, more sustainable chemical practices (H. Al-Matar et al., 2010).

Antioxidant and Anti-inflammatory Properties

Studies have also explored the antioxidative and anti-inflammatory properties of aryl polyketides, showcasing the potential of this compound derivatives for use in functional food ingredients and pharmaceuticals (Minju Joy & K. Chakraborty, 2017).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have been reported to have inhibitory activity against various viruses .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Properties

IUPAC Name

ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-2-31-25(30)19-8-4-5-9-20(19)26-24(29)16-33-23-15-32-18(13-22(23)28)14-27-12-11-17-7-3-6-10-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROTXMBYYXJCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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